Wybutosine - 55196-46-8

Wybutosine

Catalog Number: EVT-12559877
CAS Number: 55196-46-8
Molecular Formula: C21H28N6O9
Molecular Weight: 508.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Wybutosine is a nucleoside analogue having methyl (2S)-4-(4,6-dimethyl-9-oxo-4,9-dihydro-3H-imidazo[1,2-a]purin-7-yl)-2-[(methoxycarbonyl)amino]butanoate as the modified nucleobase. It is a nucleoside analogue, a methyl ester and a carbamate ester. It is functionally related to a guanosine.
Source and Classification

Wybutosine is primarily sourced from the yeast Saccharomyces cerevisiae, where it is synthesized through a multistep enzymatic pathway involving several specific enzymes. It belongs to a class of modified nucleosides known as wyosines, which are notable for their complex structures and roles in tRNA function. The biosynthesis of wybutosine involves various steps that transform simpler nucleoside precursors into this intricate compound .

Synthesis Analysis

Methods and Technical Details

The biosynthesis of wybutosine is a complex process that involves six sequential enzymatic reactions catalyzed by five distinct enzymes. The initial step is facilitated by the enzyme Trm5, which methylates the guanosine at the G37 position of tRNA. This reaction sets the stage for subsequent modifications:

  1. Trm5: Methylates G37.
  2. Tyw1: A radical S-adenosylmethionine (SAM) enzyme that catalyzes carbon insertion and cyclization.
  3. Tyw2: Adds an α-amino-α-carboxypropyl group to the imidazopurine core.
  4. Tyw3: Methylates the N4 position of the imidazopurine ring.
  5. Tyw4: Completes the synthesis by methoxycarbonylating and methylating specific functional groups .

Mass spectrometry has been employed to analyze intermediates throughout this pathway, confirming the sequential nature of these reactions and elucidating the roles of each enzyme involved .

Molecular Structure Analysis

Structure and Data

The molecular structure of wybutosine features a tricyclic imidazo[1,2-a]purine core with a methyl group at the N4 position and an α-amino-α-carboxypropyl side chain attached at C7. The structural formula can be represented as follows:

C12H15N5O3\text{C}_{12}\text{H}_{15}\text{N}_{5}\text{O}_{3}

This configuration contributes to its stability and function within tRNA molecules, particularly in enhancing codon recognition during protein synthesis .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in wybutosine biosynthesis are intricate and utilize various substrates, primarily derived from S-adenosylmethionine. Key reactions include:

  • Methylation Reactions: Several steps involve transferring methyl groups from S-adenosylmethionine to different positions on the imidazopurine ring.
  • Carbon Insertion: Catalyzed by Tyw1, this step introduces carbon into the structure, facilitating cyclization.
  • Functional Group Modifications: Tyw4's dual function modifies both amino and carboxy groups, completing the transformation into wybutosine .

These reactions highlight the versatility of S-adenosylmethionine as a cofactor in biochemical pathways.

Mechanism of Action

Process and Data

Wybutosine's mechanism of action primarily revolves around its role in stabilizing codon-anticodon interactions during translation. By enhancing the fidelity of tRNA recognition on ribosomes, wybutosine ensures accurate protein synthesis. The presence of this modified nucleoside allows for more effective pairing with codons on messenger RNA, thus improving translational efficiency.

Studies have shown that mutations or deficiencies in wybutosine can lead to decreased translation accuracy, emphasizing its critical role in cellular function .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Wybutosine exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 273.28 g/mol.
  • Solubility: Soluble in water due to its polar side chains.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.

These properties are essential for its biological activity and interactions within cellular environments .

Applications

Scientific Uses

Wybutosine has garnered attention for its significant roles in molecular biology and genetics:

  • tRNA Modification Studies: Researchers study wybutosine to understand tRNA modifications' impact on translation fidelity.
  • Biotechnological Applications: Its unique properties make it a candidate for engineering more efficient synthetic ribosomes or optimizing protein production systems.

Furthermore, understanding wybutosine's biosynthesis can lead to insights into evolutionary biology, as similar pathways exist across various organisms .

Biosynthetic Pathway and Enzymology

Initial Methylation by TRM5

TRM5 catalyzes the committed step in wybutosine (yW) biosynthesis by methylating the genetically encoded guanosine-37 (G37) in eukaryotic and archaeal tRNAPhe. This S-adenosylmethionine (SAM)-dependent reaction yields N1-methylguanosine (m1G37), which primes the base for subsequent radical-mediated cyclization [1] [2].

Substrate Specificity for tRNAPhe G37

TRM5 exclusively targets G37 within the anticodon loop of tRNAPhe (which bears the GAA anticodon). While TRM5 methylates G37 in other tRNAs, subsequent yW biosynthesis steps require the specific sequence and structural context of tRNAPhe. The GAA anticodon itself is essential for downstream modifications but dispensable for TRM5 activity, indicating stringent recognition by later enzymes in the pathway [2] [6].

Structural Determinants of tRNA Recognition

Crystal structures of Methanocaldococcus jannaschii TRM5 reveal three domains (D1-D3). Domain D1 recognizes the variable and T arms of tRNA, forming the outer corner of the L-shaped structure, while domains D2 and D3 collaboratively bind the anticodon stem-loop (ASL) and D-arm. This multi-domain architecture allows TRM5 to act as a "tRNA tertiary structure checkpoint," with a flexible loop (Glu66-Lys73) enabling conformational changes essential for docking the ASL. Key residues like Arg145 stabilize the oxyanion at G37-O6, and Glu185 acts as a general base for deprotonating N1-G37 despite its distal location (~12 Å) [1] [4].

Table 1: Enzymes in Wybutosine Biosynthesis

EnzymeReactionCofactorsKey Features
TRM5N1-methylation of G37SAMtRNA tertiary structure checkpoint
TYW1Tricyclic ring formationSAM, pyruvate, [4Fe-4S]Radical-SAM chemistry
TYW2α-Amino-α-carboxypropyl transferSAMSide chain elaboration
TYW3N3-methylationSAMImidazopurine methylation
TYW4Methyl esterification & methoxycarbonylationSAM, CO₂Bifunctional catalysis

Tricyclic Core Formation via Radical-SAM Chemistry

TYW1, a radical SAM enzyme, converts m1G37 into the tricyclic 4-demethylwyosine (imG-14) scaffold. This reaction requires reductive cleavage of SAM to generate a 5′-deoxyadenosyl radical (5′-dA•), initiating pyruvate-dependent carbon insertion [1] [6].

TYW1 Iron-Sulfur Cluster Coordination

TYW1 harbors two [4Fe-4S] clusters: the canonical radical-SAM cluster (coordinated by a CXXCXXC motif) and an auxiliary cluster (CX~12~CX~12~C motif). Mössbauer spectroscopy confirms both clusters are [4Fe-4S]²⁺ in the resting state. SAM binds the RS cluster via its α-amino and α-carboxylate groups, while pyruvate interacts with the auxiliary cluster, inducing its oxidation to [4Fe-4S]³⁺ during catalysis. Eukaryotic TYW1 additionally contains a flavodoxin-like domain for cluster reduction [1] [5] [6].

Pyruvate-Dependent Carbon Incorporation Mechanisms

TYW1 incorporates C2 and C3 of pyruvate into the imidazole ring of imG-14, as demonstrated using ¹³C-labeled pyruvate. A proposed mechanism involves:

  • Pyruvate binding to the auxiliary cluster’s unique iron site.
  • 5′-dA• abstraction of a hydrogen atom from the m1G37 methyl group.
  • Radical recombination between the m1G37 methyl carbon and pyruvate C2.
  • Homolytic C1–C2 bond cleavage in pyruvate, releasing CO₂.
  • Ring closure via nucleophilic attack and dehydration [1] [6].

Side Chain Elaboration by TYW2

TYW2 attaches an α-amino-α-carboxypropyl (acp) group to the C7 position of the tricyclic core (imG-14), yielding yW-187. This reaction uses SAM not as a methyl donor but as the source of the entire 3-carbon side chain [2] [6].

α-Amino-α-Carboxypropyl Transfer from AdoMet

TYW2 catalyzes a nucleophilic displacement where the C7 carbon of imG-14 attacks the γ-carbon of SAM’s methionyl moiety. This transfers the –CH₂CH₂COO⁻NH₃⁺ group (derived from methionine) to C7, generating yW-187 and 5′-methylthioadenosine (MTA) as byproducts. The reaction resembles polyamine biosynthesis more than typical tRNA methylations [2] [4].

Stereochemical Specificity of Side Chain Attachment

The transferred acp side chain exhibits strict (2S)-stereochemistry at the α-carbon. This chiral center likely arises from the L-methionine precursor within SAM and is preserved during the transfer reaction. The stereospecificity implies precise positioning of both SAM and the imG-14 substrate within TYW2’s active site [1] [6].

Methylation Catalyzed by TYW3

TYW3 methylates the N3 position of the imidazopurine ring in yW-86 (a decarboxylated derivative of yW-187), producing yW-72. This SAM-dependent step enhances the hydrophobicity of the yW base [1] [6].

N3-Methylation of Imidazopurine Intermediate

The methylation targets the exocyclic nitrogen within the acp side chain attached to C7. While similar to TRM5’s methyl transfer mechanism, TYW3 exhibits distinct substrate specificity for the elaborated wyosine intermediate. Plant orthologs exist as fusion proteins combining TYW3 with domains of TYW4 and TYW2, suggesting coordinated action [1] [4].

Structural Models of Catalytic Cavities

Crystal structures of archaeal TYW3 orthologs (Archaeoglobus fulgidus, Sulfolobus solfataricus) reveal a two-domain architecture forming a head-to-head dimer. A conserved cavity at the domain interface houses invariant residues (e.g., Asp100, His155, Glu205) proposed to constitute the SAM-binding and catalytic site. The absence of tRNA-bound structures limits precise mechanistic insights, but substrate docking suggests N3 deprotonation precedes methyl transfer [1] [4].

Dual-Functionality of TYW4

TYW4 executes the final biosynthetic steps: methyl esterification of the acp carboxyl group and methoxycarbonylation of the acp amino group, converting yW-72 into mature wybutosine [3] [6].

Methyl Esterification of Carboxyl Group

The N-terminal domain of TYW4 (residues 1–350) belongs to the Class I SAM-dependent methyltransferase family. It methylates the α-carboxylate of the acp side chain in yW-72, yielding a methyl ester (yW-57). Structural analysis shows SAM binding induces a dramatic conformational change in an N-terminal α-helix, shielding the active site from solvent [3] [7].

CO2 Fixation for Methoxycarbonylation

Remarkably, TYW4 catalyzes a second reaction at the same active site: methoxycarbonylation of the α-amino group using CO₂ as the carbon source. The reaction proceeds via:

  • Activation of CO₂ by the yW-72 α-amino group, forming a carbamate intermediate.
  • SAM-dependent methylation of the carbamate, generating the methoxycarbonyl group (–NH–COOCH₃).The C-terminal domain (residues 371–694) forms a β-propeller structure that contributes to the tRNA binding pocket. SAH-bound structures reveal a "closed" conformation facilitating carboxylation, while apo structures adopt an "open" state promoting product release [3] [7].

Table 2: TYW4 Structural Transitions and Functions

StateN-terminal Domain ConformationC-terminal Domain RoleCatalytic Activity
ApoOpen; solvent-exposed active siteβ-propeller forms tRNA binding grooveInactive
SAM/SAH-boundClosed; helix shields active sitePositions yW-72 substrateMethyl esterification
CO₂-boundClosedStabilizes carbamate intermediateMethoxycarbonylation

Properties

CAS Number

55196-46-8

Product Name

Wybutosine

IUPAC Name

methyl (2S)-4-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6-dimethyl-9-oxoimidazo[1,2-a]purin-7-yl]-2-(methoxycarbonylamino)butanoate

Molecular Formula

C21H28N6O9

Molecular Weight

508.5 g/mol

InChI

InChI=1S/C21H28N6O9/c1-9-11(6-5-10(19(32)34-3)24-21(33)35-4)27-17(31)13-16(25(2)20(27)23-9)26(8-22-13)18-15(30)14(29)12(7-28)36-18/h8,10,12,14-15,18,28-30H,5-7H2,1-4H3,(H,24,33)/t10-,12+,14+,15+,18+/m0/s1

InChI Key

QAOHCFGKCWTBGC-QHOAOGIMSA-N

Canonical SMILES

CC1=C(N2C(=O)C3=C(N(C2=N1)C)N(C=N3)C4C(C(C(O4)CO)O)O)CCC(C(=O)OC)NC(=O)OC

Isomeric SMILES

CC1=C(N2C(=O)C3=C(N(C2=N1)C)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)CC[C@@H](C(=O)OC)NC(=O)OC

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